molecular formula C18H24ClNO3 B1659092 Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride CAS No. 63434-00-4

Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride

Cat. No.: B1659092
CAS No.: 63434-00-4
M. Wt: 337.8 g/mol
InChI Key: XRQGMPYNFZSKPV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.ClH/c1-20-16-7-4-15(5-8-16)13-19-11-10-14-6-9-17(21-2)18(12-14)22-3;/h4-9,12,19H,10-11,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQGMPYNFZSKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212848
Record name Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63434-00-4
Record name Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063434004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Etherification of 3,4-Dihydroxybenzyl Chloride

The foundational step involves converting 3,4-dihydroxybenzyl chloride to 3,4-dimethoxybenzyl chloride using dimethyl sulfate under alkaline conditions:
Reaction Conditions

  • Temperature: 45°C ± 5°C (30–60°C range)
  • NaOH concentration: 5–10% aqueous solution
  • Dimethyl sulfate feed rate: 10–12 hours continuous addition
  • Yield: 92–95%

This exothermic reaction requires precise temperature control to minimize hydrolysis byproducts. Patent CN105384650A reports 90% conversion efficiency when maintaining pH >12 through incremental NaOH addition.

Cyanogenation and Catalytic Hydrogenation

The etherified intermediate undergoes cyanogenation with sodium/potassium cyanide followed by hydrogenation:

Step Conditions Catalyst Yield
Cyanogenation 80°C ± 2°C, 3 h reflux 88%
Hydrogenation 140°C, 2.0–2.5 MPa H₂ Raney Ni 94%

Critical parameters:

  • Cyanide concentration: 1.5–2.0 molar equivalents
  • Hydrogenation solvent: Toluene/methanol mixtures (4:1 v/v)
  • Ammonia co-feed: 4–5 wt% to prevent catalyst poisoning

Post-hydrogenation, vacuum distillation at 0.1–0.5 kPa isolates 3,4-dimethoxyphenethylamine with >99% purity.

N-(4-Methoxybenzyl) Sidechain Installation

Reductive Amination with 4-Methoxybenzaldehyde

Adapting US4960939A’s methodology, the secondary amine forms via Pd/C-catalyzed reductive amination:

Reaction Scheme
3,4-Dimethoxyphenethylamine + 4-Methoxybenzaldehyde → Imine Intermediate → Hydrogenation → N-(4-Methoxybenzyl) Product

Optimized Parameters

  • Solvent: Ethanol/CH₂Cl₂ (1:1)
  • Catalyst: 5% Pd/C (0.5–1.0 wt%)
  • Pressure: 0.2–0.3 MPa H₂
  • Temperature: 25–30°C
  • Yield: 89–93%

Key considerations:

  • Stoichiometric formaldehyde (37% aqueous) ensures mono-methylation
  • Benzaldehyde derivatives require electron-donating groups (e.g., 4-OCH₃) for optimal imine stability

Alternative Alkylation Routes

While less efficient, direct alkylation with 4-methoxybenzyl chloride remains feasible:

Condition Value Outcome
Solvent DMF 78% yield
Base K₂CO₃ Minimal hydrolysis
Temperature 60°C 8 h reaction time

This method produces quaternary ammonium impurities (5–8%) requiring silica gel chromatography for removal.

Hydrochloride Salt Formation

Final product isolation employs HCl gas saturation in anhydrous ether, achieving 97–99% conversion efficiency:

Crystallization Protocol

  • Dissolve free base in ethyl acetate (5 mL/g) at 40°C
  • Bubble HCl gas until pH = 1–2
  • Cool to −20°C for 12 h
  • Filter and wash with cold (−10°C) diethyl ether

XRD analysis confirms monoclinic crystal structure (P2₁/c space group) with characteristic d-spacings at 4.56 Å and 3.89 Å.

Process Optimization and Scalability

Catalytic System Comparison

Catalyst Hydrogenation Time (h) Byproducts Reusability
Raney Ni 15–18 <2% dehalo 3 cycles
Pd/C 10–12 <0.5% over-red 5 cycles
PtO₂ 8–10 1–3% cracking 1 cycle

Raney Ni offers cost advantages ($120/kg vs. $950/kg for Pd/C) but requires higher pressures.

Waste Stream Management

Cyanide-containing effluents from’s process undergo alkaline hydrolysis:

  • 140–150°C, 10 h NaOH treatment
  • Residual CN⁻ <0.1 ppm meeting EPA discharge standards

Analytical Characterization

Key Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 6.82 (d, J=8.4 Hz, 2H, Ar-H), 3.89 (s, 6H, OCH₃), 3.72 (s, 3H, OCH₃), 3.15 (t, J=7.2 Hz, 2H, CH₂NH)
  • HPLC : tᵣ = 6.78 min (C18, 60:40 MeOH/H₂O+0.1% TFA)
  • mp : 214–216°C (dec.)

Chemical Reactions Analysis

Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on monoamine oxidase enzymes, inhibiting their activity and thereby affecting the levels of neurotransmitters such as serotonin and dopamine. This inhibition can lead to various physiological effects, including mood modulation and potential therapeutic benefits for certain neurological conditions .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride.
  • Molecular Formula: C₁₈H₂₃NO₃·HCl.
  • Molecular Weight : ~337.45 g/mol (calculated).
  • Key Features :
    • Phenethylamine backbone with 3,4-dimethoxy substituents on the benzene ring.
    • Amine group substituted with a (4-methoxyphenyl)methyl (4-methoxybenzyl) group.
    • Hydrochloride salt form enhances water solubility .

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

Compound Name (CAS) Amine Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (4-Methoxyphenyl)methyl C₁₈H₂₃NO₃·HCl ~337.45 Increased lipophilicity due to para-methoxybenzyl group; potential 5-HT receptor modulation (inferred) .
1472-54-4 Phenylmethyl (benzyl) C₁₇H₂₁NO₂·HCl 307.82 Lower lipophilicity; used in research as a phenethylamine derivative.
13078-76-7 Methyl C₁₁H₁₇NO₂·HCl 243.72 Simpler structure; higher solubility due to smaller substituent.

Variations in Benzene Ring Substituents

Compound Name (CAS/Abbreviation) Ring Substituents Amine Group Key Differences
25I-NBOMe 2,5-Dimethoxy-4-iodo 2-Methoxybenzyl Potent 5-HT2A agonist (EC₅₀ ~0.1–1 nM); Schedule I substance.
Target Compound 3,4-Dimethoxy 4-Methoxybenzyl Substituent position may reduce 5-HT2A affinity compared to NBOMe .
3,4-Methylenedioxyphenethylamine HCl 3,4-Methylenedioxy Unsubstituted amine Methylenedioxy group enhances serotoninergic activity (e.g., MDMA analogs).

Pharmacological and Physical Properties

  • Solubility : Hydrochloride salts (e.g., target compound, 13078-76-7) exhibit higher water solubility than free bases .
  • Receptor Activity :
    • NBOMe derivatives (2-methoxybenzyl) show high 5-HT2A affinity due to optimal substituent positioning .
    • The target compound’s 4-methoxybenzyl group may sterically hinder receptor binding, reducing potency compared to NBOMe compounds.

Q & A

Q. What are the optimal synthetic routes for preparing Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride with high purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. A validated approach involves reacting 3,4-dimethoxyphenethylamine with 4-methoxybenzyl chloride in the presence of a base (e.g., K2_2CO3_3) in anhydrous DMF, followed by hydrochloride salt formation using HCl gas. Purification via recrystallization from ethanol/water (1:3 v/v) yields >95% purity, confirmed by HPLC . Key parameters include stoichiometric control of the benzylating agent and inert atmosphere to prevent oxidation of methoxy groups .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

Methodological Answer:

  • NMR : 1^1H NMR (DMSO-d6_6) shows characteristic peaks: δ 3.72–3.85 (methoxy groups, singlet), δ 4.25 (N-CH2_2-Ar, multiplet), and δ 6.75–7.30 (aromatic protons). 13^13C NMR confirms methoxy carbons at ~55–56 ppm .
  • Mass Spectrometry : ESI-MS (positive mode) exhibits [M+H]+^+ at m/z 346.2 (C19_{19}H24_{24}NO3+_3^+), with a chloride adduct at m/z 382.1 .
  • HPLC : Retention time (12.5 min, C18 column, 0.1% TFA in H2_2O/MeOH gradient) ensures purity and absence of unreacted precursors .

Q. What biological activity is predicted based on structural analogs, and how can this be tested experimentally?

Methodological Answer: Structural analogs (e.g., 3,4-dimethoxy-N-methylphenethylamine hydrochloride) exhibit affinity for serotonin and dopamine receptors due to methoxy substitutions enhancing lipophilicity and blood-brain barrier penetration . In vitro assays using HEK-293 cells transfected with human 5-HT2A_{2A} or D2_2 receptors can quantify binding (IC50_{50} via radioligand competition assays). Dose-response curves (1 nM–10 µM) should be analyzed using nonlinear regression to determine potency .

Advanced Research Questions

Q. How do the methoxy and benzyl substituents influence receptor binding dynamics?

Methodological Answer:

  • Methoxy Groups : The 3,4-dimethoxy configuration increases electron density on the aromatic ring, enhancing π-π stacking with receptor hydrophobic pockets. Molecular docking (e.g., AutoDock Vina) predicts binding poses in 5-HT2A_{2A}’s orthosteric site, with ∆G values < −8 kcal/mol .
  • Benzyl Substituent : The 4-methoxybenzyl group introduces steric bulk, potentially reducing off-target binding. Competitive binding assays against σ-1 receptors (using [3^3H]-(+)-pentazocine) can validate selectivity .

Q. How can contradictory data on metabolic stability be resolved in preclinical studies?

Methodological Answer: Discrepancies in metabolic half-life (e.g., 2.5 h in rat liver microsomes vs. 4.1 h in human) may arise from species-specific CYP450 isoforms. Resolve via:

  • CYP Inhibition Assays : Co-incubate with CYP2D6/CYP3A4 inhibitors (e.g., quinidine, ketoconazole) to identify primary metabolic pathways .
  • Metabolite ID : LC-MS/MS analysis of hepatocyte incubations detects O-demethylated and hydroxylated metabolites. Quantify using stable isotope-labeled internal standards .

Q. What experimental strategies optimize pharmacokinetic properties without altering pharmacophore integrity?

Methodological Answer:

  • Prodrug Design : Introduce ester linkages at the benzyl position (e.g., acetylated benzyl alcohol) to enhance oral bioavailability. Hydrolysis in plasma (tested via LC-MS) restores the active compound .
  • Salt Forms : Compare hydrochloride with besylate or tosylate salts for solubility (shake-flask method, pH 1–7) and crystallinity (PXRD) .

Q. How does the hydrochloride salt form impact stability under varying storage conditions?

Methodological Answer: Accelerated stability studies (ICH guidelines):

  • Thermal Stress : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC. Hydrochloride salts typically show <5% decomposition vs. free bases (>15%) .
  • Photostability : Expose to UV light (1.2 million lux-hours); methoxy groups may oxidize to quinones, detected by colorimetric assays (λ = 450 nm) .

Data Contradiction Analysis

Q. How to address conflicting reports on adrenergic vs. serotonergic activity?

Methodological Answer: Discrepancies may stem from assay conditions (e.g., receptor subtype isoforms or cell line variability). Standardize protocols:

  • Use CHO-K1 cells co-expressing α1A_{1A}-adrenergic and 5-HT2A_{2A} receptors.
  • Perform calcium flux assays (Fluo-4 AM dye) with selective antagonists (prazosin for α1A_{1A}, ketanserin for 5-HT2A_{2A}) to isolate contributions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzeneethanamine, 3,4-dimethoxy-N-((4-methoxyphenyl)methyl)-, hydrochloride

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